molecular formula C20H21N3O4S2 B2876491 (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 399000-02-3

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2876491
CAS RN: 399000-02-3
M. Wt: 431.53
InChI Key: CLIRWEOQLOHCHI-QZQOTICOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C20H21N3O4S2 and its molecular weight is 431.53. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

High-Yield Synthesis for Radiopharmaceutical Applications

A study describes a high-yield synthesis method for compounds like (S)-2-Hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, a precursor for radiopharmaceuticals, indicating its relevance in developing diagnostic agents (Bobeldijk et al., 1990).

Anti-Inflammatory and Analgesic Agents from Natural Products

Another research focuses on the synthesis of novel compounds derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic activities. These findings highlight the potential of related compounds in therapeutic applications (Abu‐Hashem et al., 2020).

Photodynamic Therapy for Cancer Treatment

Research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base indicates their high singlet oxygen quantum yield, making them promising candidates for photodynamic therapy in cancer treatment (Pişkin et al., 2020).

Enantioselective Synthesis in Organic Chemistry

A study on the enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate demonstrates the compound's relevance in creating chiral building blocks for pharmaceuticals (Calvez et al., 1998).

Antimicrobial Studies of Pyridine Derivatives

Research on new pyridine derivatives indicates considerable antibacterial activity, showcasing the potential of such compounds in addressing microbial resistance (Patel & Agravat, 2009).

properties

IUPAC Name

N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-22-18-16(27-2)6-5-7-17(18)28-20(22)21-19(24)14-8-10-15(11-9-14)29(25,26)23-12-3-4-13-23/h5-11H,3-4,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLIRWEOQLOHCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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